Petunidin

Antioxidant Free radical biology Structure-activity relationship

Researchers studying advanced glycation end-products (AGEs) require positive controls with validated antiglycation potency. Petunidin chloride solves the need for a lead inhibitor in pentosidine-driven pathology models. - **Superior bioactivity**: Pentosidine synthesis IC₅₀ ~85-fold lower than pyridoxamine; ~90% inhibition among 93 screened compounds. - **Defined SAR role**: Bridges delphinidin and malvidin for B-ring methoxylation studies; second-highest superoxide scavenger. - **Analytical standard**: ≥95% HPLC purity for berry, potato, or wine anthocyanin profiling.

Molecular Formula C16H13O7+
Molecular Weight 317.27 g/mol
CAS No. 13270-60-5
Cat. No. B3231668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePetunidin
CAS13270-60-5
Synonymspetunidin
Molecular FormulaC16H13O7+
Molecular Weight317.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O
InChIInChI=1S/C16H12O7/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16/h2-6H,1H3,(H4-,17,18,19,20,21)/p+1
InChIKeyAFOLOMGWVXKIQL-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Petunidin Procurement Overview


Petunidin (CAS 13270-60-5) is an O-methylated anthocyanidin belonging to the flavylium cation class, structurally defined by the presence of five hydroxy substituents at positions 3, 3', 4', 5, and 7, along with a single methoxy group at position 5' [1]. It is one of the six most common anthocyanidins occurring in dietary plants, alongside delphinidin, cyanidin, malvidin, pelargonidin, and peonidin [2]. In nature, petunidin predominantly exists in glycosylated forms (e.g., 3-O-glucosides, 3-O-galactosides, 3-O-rutinosides), and its aglycone form is commercially available as petunidin chloride for analytical standardization and research applications . The 5'-O-methylation pattern places petunidin intermediate between tri-hydroxylated delphinidin (3',4',5'-OH) and di-methoxylated malvidin (3',5'-OCH₃) on the B-ring, a structural nuance that dictates its distinct spectroscopic properties, antioxidant potency hierarchy, and stability profile relative to its in-class analogs [2].

1 Analytical standard for anthocyanin profiling (HPLC, LC-MS)
2 B-ring methoxylation intermediate for antioxidant SAR studies
3 Commercially available as chloride salt for in vitro assays
Does not replace glycosylated petunidin forms in plant matrix studies

Why Generic Substitution Fails for Petunidin


Although petunidin shares the core flavylium scaffold with five other common dietary anthocyanidins, the specific pattern of B-ring hydroxylation and methoxylation generates quantifiably distinct functional profiles that preclude interchangeable substitution in research and industrial applications [1]. Systematic head-to-head comparisons demonstrate that the number and position of hydroxyl and methoxy groups strongly influence not only color expression but more critically antioxidant potency, radical-scavenging specificity, enzymatic inhibition efficacy, and long-term stability [1][2]. Petunidin's single 5'-methoxy group yields intermediate behavior: it outperforms more heavily methoxylated analogs (malvidin, peonidin) in radical-scavenging assays while surpassing less substituted counterparts (delphinidin, cyanidin) in specific stability metrics and acylation-dependent color retention [2][3]. Furthermore, petunidin exhibits a unique combination of superoxide radical-scavenging potency (second only to delphinidin) and exceptional pentosidine synthesis inhibition (highest among tested anthocyanins, with an IC₅₀ approximately 85-fold lower than the positive control pyridoxamine) [4][5]. These differentiated performance characteristics render blind substitution of petunidin with other anthocyanidins scientifically indefensible for applications where specific bioactivity thresholds or color-stability profiles are required.

Activity Radical-scavenging capacity may differ significantly from delphinidin or malvidin, limiting interchangeable use in SAR experiments.
Stability Acidic-storage stability profile may not transfer to cyanidin or peonidin; 84% retention context is compound-specific.
Inhibition Pentosidine and α-glucosidase inhibitory potencies are not replicated by other common anthocyanidins; blind substitution risks endpoint shifts.

Petunidin Procurement Evidence


Superoxide Radical Scavenging Potency

In a systematic structure-activity relationship study of 15 purified bilberry anthocyanins, petunidin ranked second only to delphinidin in superoxide radical (O₂⁻) scavenging potency. The activity hierarchy was explicitly established as: delphinidin > petunidin > malvidin ≈ cyanidin > (+)-catechin > peonidin > pelargonidin [1]. This positioning demonstrates that petunidin's single methoxy substitution confers superior radical-scavenging capacity relative to both more heavily methoxylated anthocyanidins (malvidin, peonidin) and the mono-hydroxylated analog pelargonidin.

Superoxide Radical Scavenging
Head-to-head
Ranked #2 of 7
Reported radical-scavenging ranking context; intermediate between delphinidin and malvidin.
In vitro cell-free assay; methylation effect on potency.
Antioxidant Free radical biology Structure-activity relationship

Pentosidine Synthesis Inhibition

In a screening of 93 natural compounds for pentosidine (PEN) synthesis inhibition, petunidin chloride demonstrated the strongest effect among all anthocyanins tested, achieving approximately 90% inhibition. Critically, the IC₅₀ of petunidin chloride was approximately 85 times lower than that of pyridoxamine, a well-established AGE inhibitor used as the positive control [1]. Among the top five inhibitors identified, all were anthocyanins, with petunidin chloride ranking first.

Pentosidine Synthesis Inhibition
Head-to-head
~90% inhibition; IC₅₀ ~85× lower than pyridoxamine
Reported pentosidine inhibition context; strongest among 93 natural compounds screened.
In vitro glucuronic acid system; comparator-based evidence.
Advanced glycation end-products (AGEs) Antiglycation Pentosidine inhibition

α-Glucosidase Inhibitory Activity

Among five anthocyanins isolated from rabbiteye blueberry (Vaccinium virgatum), delphinidin-3-O-galactoside (BB1) exhibited the strongest α-glucosidase inhibitory activity, followed by petunidin-3-O-galactoside (BB3) [1]. The IC₅₀ values ranged from 68.33 to 218.2 μM across the five compounds, establishing a clear activity hierarchy where petunidin derivatives demonstrate intermediate but substantial potency.

α-Glucosidase Inhibition
Head-to-head
Ranked #2 of 5 anthocyanins
Intermediate α-glucosidase inhibitory profile for carbohydrate metabolism studies.
Petunidin-3-O-galactoside; IC₅₀ range 68–218 µM across series.
Hypoglycemic activity α-Glucosidase inhibition Diabesity

Stability Under Acidic Storage

In a comparative stability study under controlled storage conditions, petanin (petunidin 3-O-[6-O-(4-p-coumaroyl-α-rhamnosyl)-β-glucoside]-5-O-β-glucoside) demonstrated markedly superior stability compared to cyanidin-3-glucoside (cy3glc). At pH 4.0 and 10°C storage for 60 days, 84% of petanin remained intact, whereas the corresponding cy3glc solution underwent total degradation [1]. Additionally, petanin afforded higher color intensity and higher or similar stability throughout the entire pH range (1–12) compared to cy3glc [1].

Acidic Storage Stability
Head-to-head
Petunidin derivative84% intact (60 d, pH 4.0, 10°C)
Cyanidin-3-glucoside0% intact (total degradation)
Reported acidic-storage stability context; superior retention may support formulation screening.
Acylated petunidin glycoside; cyanidin comparator under identical conditions.
Natural colorant stability pH-dependent degradation Shelf-life

Relative Oral Bioavailability by Matrix

In a clinical pharmacokinetic study involving nine healthy volunteers administered single oral doses of red wine (279.6 mg total anthocyanins) or red grape juice (283.5 mg total anthocyanins), the relative bioavailability of red wine anthocyanins compared to red grape juice anthocyanins was calculated for six anthocyanidin glucosides. Petunidin-3-glucoside exhibited a relative bioavailability of 57.1% from the wine matrix relative to the juice matrix [1]. For comparison, the values were 65.7% for cyanidin, 61.3% for delphinidin, 61.9% for malvidin, and 291.5% for peonidin glucosides [1]. Bioequivalence was not established for any of the anthocyanins, underscoring matrix-dependent absorption differences.

Relative Oral Bioavailability
Head-to-head
57.1% relative bioavailability (wine vs. juice)
Reported matrix-dependent absorption context; lowest among tested anthocyanidin glucosides.
Human PK study, n=9; urinary excretion-based calculation.
Pharmacokinetics Oral bioavailability Anthocyanin absorption

Thermal Stability During Drying

A comparative stability study of anthocyanins from 33 plant species during technological drying established a clear stability hierarchy among anthocyanidins. Peonidin and malvidin demonstrated superior stability compared to petunidin, pelargonidin, and cyanidin, while delphinidin exhibited the lowest stability [1]. This ranking reflects the stabilizing effect of B-ring methoxylation, with di-methoxylated analogs (malvidin, peonidin) outperforming mono-methoxylated petunidin and non-methoxylated cyanidin and delphinidin under thermal drying stress.

Thermal Stability During Drying
Head-to-head
Intermediate stability ranking
Reported thermal-stability context; inferior to malvidin/peonidin, superior to delphinidin.
33 plant species; spectrophotometric comparison after drying stress.
Phytopreparation processing Thermal degradation Raw material selection

Petunidin Application Scenarios


AGE Research: Pentosidine Inhibition

Based on the evidence that petunidin chloride exhibits the strongest pentosidine synthesis inhibition among 93 screened natural compounds—achieving approximately 90% inhibition with an IC₅₀ approximately 85-fold lower than pyridoxamine [1]—this compound is optimally suited as a positive control or lead compound in advanced glycation end-product (AGE) inhibition screening programs. Researchers investigating pentosidine accumulation in age-related diseases, including schizophrenia and diabetic complications, should prioritize petunidin chloride over other anthocyanidins when maximal in vitro antiglycation potency is required.

Natural Colorant for Acidic Formulations

The demonstrated 84% retention of petanin (petunidin-derived acylated glycoside) after 60 days at pH 4.0 and 10°C, contrasted with complete degradation of cyanidin-3-glucoside under identical conditions [1], establishes petunidin derivatives as the procurement choice for natural colorant applications in acidic food and beverage matrices (e.g., soft drinks, fermented dairy products, fruit preserves). Additionally, petunidin-rich extracts from purple-fleshed potatoes and black goji berries have been specifically validated for soft drink formulations and wide-pH-range colorant applications [2][3].

Superoxide Scavenging SAR Studies

The defined potency hierarchy for superoxide radical scavenging—delphinidin > petunidin > malvidin ≈ cyanidin > peonidin > pelargonidin [1]—positions petunidin as the essential intermediate reference compound for structure-activity relationship (SAR) investigations. Researchers examining how incremental B-ring methoxylation modulates radical-scavenging capacity can use petunidin to bridge the activity gap between tri-hydroxylated delphinidin and di-methoxylated malvidin. Procurement of petunidin alongside delphinidin and malvidin enables controlled experimental designs that isolate the effect of a single 5'-O-methyl substitution.

Analytical Standardization & Profiling

Petunidin is a primary anthocyanidin in numerous commercially and nutritionally significant plant matrices, including purple-fleshed potatoes (where petunidin derivatives constitute the major anthocyanin fraction) [1], bilberry (Vaccinium myrtillus) fruits [2], and black goji berries [3]. Its consistent occurrence across these sources makes petunidin chloride analytical standard (HPLC purity ≥95–98%) essential for developing and validating HPLC-DAD, LC-MS/MS, and ion mobility spectrometry methods for anthocyanin profiling. For laboratories performing quantitative phytochemical analysis of berry, potato, or wine matrices, petunidin reference material procurement is non-negotiable for accurate peak identification and calibration.

Application
Selection Property
Validation Focus
AGE inhibition studies
Reported pentosidine inhibition context
Pyridoxamine-benchmarked inhibition review
Natural colorant stability research
Acidic-storage stability profile
pH 4.0 formulation color retention
Superoxide radical SAR
B-ring methoxylation intermediate
Delphinidin–malvidin activity bridge
Anthocyanin analytical standardization
Certified reference material purity
Method calibration across bilberry/potato/wine matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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